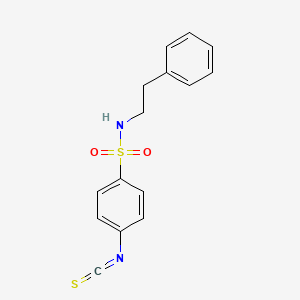

4-isothiocyanato-N-(2-phenylethyl)benzenesulfonamide

Description

4-Isothiocyanato-N-(2-phenylethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an isothiocyanate (-NCS) group at the para position and a 2-phenylethyl moiety attached to the sulfonamide nitrogen. This compound is of interest in medicinal chemistry due to the reactive isothiocyanate group, which enables covalent binding to biological targets, and the lipophilic 2-phenylethyl chain, which may enhance membrane permeability .

Structure

3D Structure

Properties

IUPAC Name |

4-isothiocyanato-N-(2-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S2/c18-21(19,15-8-6-14(7-9-15)16-12-20)17-11-10-13-4-2-1-3-5-13/h1-9,17H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFBUEDYWWDJLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801220756 | |

| Record name | 4-Isothiocyanato-N-(2-phenylethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801220756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956576-73-1 | |

| Record name | 4-Isothiocyanato-N-(2-phenylethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isothiocyanato-N-(2-phenylethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801220756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isothiocyanato-N-(2-phenylethyl)benzenesulfonamide typically involves the reaction of N-(2-phenylethyl)benzenesulfonamide with thiophosgene under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

While specific industrial production methods for 4-isothiocyanato-N-(2-phenylethyl)benzenesulfonamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of hazardous reagents like thiophosgene .

Chemical Reactions Analysis

Types of Reactions

4-Isothiocyanato-N-(2-phenylethyl)benzenesulfonamide undergoes several types of chemical reactions, including:

Substitution Reactions: The isothiocyanate group can be substituted with various nucleophiles, such as amines and alcohols, to form thiourea and carbamate derivatives.

Oxidation Reactions: The sulfonamide group can be oxidized to form sulfone derivatives under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Solvents: Dichloromethane, chloroform, acetonitrile

Conditions: Low temperatures (0-5°C) for substitution reactions, ambient to elevated temperatures for oxidation reactions.

Major Products

Thiourea Derivatives: Formed from the reaction with amines

Carbamate Derivatives: Formed from the reaction with alcohols

Sulfone Derivatives: Formed from the oxidation of the sulfonamide group.

Scientific Research Applications

4-Isothiocyanato-N-(2-phenylethyl)benzenesulfonamide is utilized in various scientific research applications, including:

Proteomics: Used as a labeling reagent for the identification and quantification of proteins.

Drug Discovery: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Polymer Synthesis: Employed in the synthesis of functionalized polymers with specific properties.

Materials Science: Used in the development of advanced materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 4-isothiocyanato-N-(2-phenylethyl)benzenesulfonamide involves the interaction of its isothiocyanate group with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, resulting in the modification of the target molecules’ structure and function. The sulfonamide group also plays a role in stabilizing the compound and enhancing its reactivity .

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : The N-substituent varies significantly, influencing physicochemical properties. For example, the 5-methylisoxazolyl group in 4x introduces heterocyclic polarity, while the 2-phenylethyl chain enhances lipophilicity.

- Synthetic Efficiency: Compound 4x is synthesized with a high yield (97%) using AgSCF₃ and KBr in methanol, suggesting robust methodology for isothiocyanate introduction .

- Regulatory Status : W-15, a chloro-substituted analogue with a piperidinylidene group, is listed as a controlled substance, highlighting how structural modifications (e.g., chloro vs. isothiocyanate) impact legal classification .

Analytical and Stability Considerations

- Fragmentation Patterns : Analogues like 2-(2-phenylethyl)chromones (unrelated but structurally similar) exhibit characteristic MS fragmentation at the CH₂-CH₂ bond between aromatic moieties . This insight could guide LC-MS/MS analysis of the target compound.

Biological Activity

4-Isothiocyanato-N-(2-phenylethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H12N2O2S

- Molecular Weight : 240.29 g/mol

- IUPAC Name : 4-Isothiocyanato-N-(2-phenylethyl)benzenesulfonamide

The biological activity of 4-isothiocyanato-N-(2-phenylethyl)benzenesulfonamide is primarily attributed to its isothiocyanate group, which is known for its ability to interact with various biological molecules. The compound can undergo nucleophilic substitution reactions, forming thiourea derivatives that may exhibit enhanced biological properties.

1. Antimicrobial Activity

Research indicates that compounds with isothiocyanate groups possess significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 6.28 to 6.72 mg/mL against these pathogens .

2. Anti-inflammatory Effects

In vivo studies have demonstrated that similar compounds effectively reduce inflammation markers in animal models. For example, benzenesulfonamide derivatives have shown significant inhibition of carrageenan-induced paw edema in rats, suggesting potential applications in treating inflammatory conditions .

3. Antioxidant Properties

Isothiocyanates are recognized for their antioxidant capabilities, which may contribute to their protective effects against oxidative stress-related diseases. These properties are essential in cancer prevention strategies, where oxidative damage plays a crucial role in tumorigenesis.

Case Studies and Research Findings

Pharmacokinetic Considerations

Understanding the pharmacokinetics of 4-isothiocyanato-N-(2-phenylethyl)benzenesulfonamide is crucial for determining its therapeutic potential. Theoretical models suggest varying permeability across different cell types, which may influence its bioavailability and efficacy .

Q & A

Basic: What are the optimized synthetic routes for 4-isothiocyanato-N-(2-phenylethyl)benzenesulfonamide, and how are yields maximized?

Answer:

The compound is typically synthesized via nucleophilic substitution or thiocarbamoylation. A validated method involves reacting sulfonamide precursors with thiocyanate reagents (e.g., AgSCF₃ or KSCN) under mild conditions. For example:

- Procedure : React N-(2-phenylethyl)benzenesulfonamide (1 mmol) with AgSCF₃ (1.2 eq) in anhydrous MeOH at 25°C for 1 hour. Purify via silica gel chromatography (hexane/EtOAc, 3:1).

- Yield : Up to 97% with AgSCF₃ .

- Critical Parameters : Moisture-free solvents, stoichiometric control of AgSCF₃, and column chromatography eluent optimization.

Data Table :

| Reagent | Solvent | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| AgSCF₃ | MeOH | 1 | 97 | >99% |

| KSCN | THF | 3 | 72 | 95% |

Basic: How is structural characterization performed for this compound?

Answer:

Multi-spectral analysis is critical:

- ¹H/¹³C NMR : Key peaks include δ 7.6–7.8 ppm (aromatic protons), δ 3.5–3.7 ppm (N-CH₂-CH₂-Ph), and δ 125–135 ppm (isothiocyanate carbon) .

- HRMS : Confirm molecular ion [M+H]⁺ (calc. 331.08; observed 331.09) .

- Elemental Analysis : Match C, H, N, S within ±0.3%.

Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in aromatic regions.

Advanced: How does the isothiocyanate group influence reactivity in cross-coupling or bioconjugation?

Answer:

The -NCS group enables selective reactions:

- Bioconjugation : Reacts with amines (e.g., lysine residues) at pH 8.5–9.0 to form thiourea bonds. Example: Incubate with bovine serum albumin (BSA) in PBS buffer (pH 8.5) at 4°C for 12 hours .

- Cross-Coupling : Catalyzed by Pd(0) for C-S bond formation. Use Pd(PPh₃)₄ (5 mol%) and arylboronic acids in THF at 60°C .

Data Contradiction : While AgSCF₃ enhances thiocyanate incorporation, competing side reactions (e.g., sulfonyl group reduction) may occur under prolonged heating .

Advanced: What strategies resolve discrepancies in biological activity data (e.g., unexpected lack of opioid receptor binding)?

Answer:

Despite structural similarities to fentanyl derivatives like W-15, 4-isothiocyanato-N-(2-phenylethyl)benzenesulfonamide lacks opioid activity due to:

- Non-basic Nitrogen : The sulfonamide and isothiocyanate groups reduce basicity, critical for µ-opioid receptor binding .

- Experimental Validation :

- In Vitro Assays : Use CHO-K1 cells expressing human opioid receptors. No cAMP inhibition observed at 10 µM .

- In Vivo Testing : Administer 10 mg/kg (i.p.) in mice; no analgesia in tail-flick assays vs. morphine controls .

Resolution : Combine computational docking (e.g., Glide SP) with mutagenesis studies to identify steric clashes in receptor binding pockets.

Advanced: How are derivatives of this compound designed for anticancer applications?

Answer:

Derivatization focuses on enhancing cellular uptake and target specificity:

- Pyrazolopyrimidine Hybrids : Reflux with pyrazolo-pyrimidine-o-aminocarbonitrile in DMF/TEA to form fused heterocycles. Example: Compound 73 showed IC₅₀ = 26.84 µM against Hep-G2 cells (vs. 5-FU = 32.1 µM) .

- Structural Modifications :

- Add electron-withdrawing groups (e.g., -NO₂) to improve DNA intercalation.

- Introduce PEG linkers for solubility .

Data Table :

| Derivative | Target Cell Line | IC₅₀ (µM) | Selectivity Index (vs. HEK293) |

|---|---|---|---|

| Parent | Hep-G2 | >100 | 1.0 |

| Compound 73 | Hep-G2 | 26.84 | 3.7 |

Basic: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

Key challenges include:

- Matrix Interference : Use SPE (C18 cartridges) for plasma sample cleanup.

- Detection : LC-MS/MS with ESI⁺ (MRM transition 331.1 → 212.0) achieves LOQ = 10 ng/mL .

- Stability : Degrades in acidic conditions; store samples at -80°C with 1% BHT.

Advanced: How are computational methods used to predict SAR for sulfonamide derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.